molecular formula C9H15NO5S B13902325 3-(2-Acetamido-2-carboxyethyl)sulfanylbutanoic acid

3-(2-Acetamido-2-carboxyethyl)sulfanylbutanoic acid

Cat. No.: B13902325
M. Wt: 249.29 g/mol
InChI Key: NZLXIGKXJUXPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE is a complex organic compound with potential applications in various scientific fields It is a derivative of L-cysteine, an amino acid that plays a crucial role in the biosynthesis of proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE typically involves multiple steps, starting with the protection of the amino group of L-cysteine. This is followed by the introduction of the acetyl group and the carboxypropyl side chain through a series of chemical reactions. Common reagents used in these steps include acetic anhydride for acetylation and various carboxylating agents for the introduction of the carboxypropyl group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the yield and efficiency of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions: N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides

Scientific Research Applications

N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying protein interactions and functions. In medicine, the compound’s potential therapeutic properties are being explored, particularly in the treatment of oxidative stress-related conditions. Additionally, its unique chemical properties make it valuable in industrial applications, such as the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE involves its interaction with various molecular targets and pathways. The acetyl group and carboxypropyl side chain can influence the compound’s binding affinity and specificity for different proteins and enzymes. These interactions can modulate the activity of key biological pathways, leading to various physiological effects. For example, the compound may act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE can be compared with other similar compounds, such as N-acetylcysteine and S-carboxymethyl-L-cysteine. While all these compounds share a common cysteine backbone, their distinct functional groups confer unique properties and applications. N-acetylcysteine is widely used as a mucolytic agent and antioxidant, while S-carboxymethyl-L-cysteine has applications in the treatment of respiratory conditions. The unique combination of acetyl and carboxypropyl groups in N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE sets it apart, offering potential advantages in terms of stability, reactivity, and biological activity.

Conclusion

N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it valuable for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help unlock new opportunities for its use in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-(2-acetamido-2-carboxyethyl)sulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5S/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLXIGKXJUXPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)SCC(C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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